2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of both hydroxyl and carboxylic acid functional groups, as well as an iodine atom at the 5-position of the pyridine ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be classified under organic compounds, specifically as a pyridine derivative. Pyridines are nitrogen-containing heterocycles that play significant roles in organic synthesis and pharmaceuticals. The presence of iodine in its structure suggests potential applications in medicinal chemistry, particularly in the development of radiolabeled compounds for imaging or therapeutic purposes.
The synthesis of 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid can be achieved through various methods, often involving halogenation and functionalization of pyridine derivatives. One common approach is the iodination of 4,6-dimethylpyridine followed by carboxylation and hydroxylation reactions.
These methods leverage both traditional organic synthesis techniques and modern catalytic approaches to achieve high yields and selectivity.
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid participates in various chemical reactions typical of pyridine derivatives:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid is largely dependent on its application context. For instance, if considered for medicinal use:
Understanding these mechanisms requires detailed studies involving kinetic analyses and binding affinity assessments.
The physical properties of 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid include:
Chemical properties include:
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid has several potential applications:
The compound 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CAS No. 1707394-81-7) exemplifies a structurally sophisticated pyridine derivative. Its systematic name reflects the position-specific substituents:
Structurally, it belongs to the nicotinic acid subclass of pyridine carboxylic acids, characterized by carboxylation at position 3. This classification distinguishes it from picolinic acid (carboxyl at C2) and isonicotinic acid (carboxyl at C4) isomers [4]. The iodine atom’s large van der Waals radius (1.98 Å) and low electronegativity create a distinct pharmacophoric profile, enabling halogen bonding with biological targets [7].
Substituent Position | Functional Group | Electronic/Steric Contribution |
---|---|---|
2 | Hydroxyl | Tautomerizes to oxo form; H-bond donor/acceptor |
3 | Carboxylic acid | Metal chelation; Salt formation |
4 and 6 | Methyl | Steric hindrance; Electron-donating effect |
5 | Iodo | Halogen bonding; Electron-withdrawing effect |
Iodo-substituted pyridines emerged as strategic building blocks in drug design due to iodine’s versatility in cross-coupling reactions (e.g., Suzuki, Sonogashira) and in vivo metabolic stability compared to bromo/chloro analogs. The Hunsdiecker-Borodin reaction—a classical decarboxylative halogenation method—historically enabled iodine introduction into aromatic systems, though modern methods now leverage direct electrophilic iodination or metal-catalyzed C–H activation [7].
The 2010–2025 period witnessed a surge in patents featuring iodo-pyridine cores, driven by their utility in kinase inhibitors (e.g., asciminib), antiviral agents (e.g., elexacaftor), and radiopharmaceuticals (e.g., flotufolastat F-18). Notably, 14% of FDA-approved drugs (2013–2023) contain pyridine, with 2,5-disubstitution patterns among the most prevalent [4] [8]. The iodine atom in 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid allows late-stage diversification into complex analogs via cross-coupling, accelerating structure-activity relationship (SAR) studies [7] [8].
Compound | Therapeutic Area | Role of Iodo-Pyridine Moiety |
---|---|---|
Elexacaftor (C24) | Cystic fibrosis | Enhances CFTR protein modulation |
Flotufolastat F-18 (C21) | Prostate cancer imaging | Radiolabel for PET targeting |
Avatrombopag (C26) | Thrombocytopenia | Optimizes thrombopoietin receptor binding |
Halogenated pyridine carboxylic acids exhibit broad bioactivity by mimicking endogenous metabolites. The carboxyl group enables interactions with metalloenzymes (e.g., polymerases, terminases), while iodine enhances membrane permeability and target affinity via halogen bonding. Specifically:
Scaffold Modification | Biological Consequence | Example |
---|---|---|
Carboxylic acid → Carboxamide | Reduced cytotoxicity; Improved solubility | Life Chemicals LIFH0483042C [2] [3] |
Iodo → Bromo | Lower metabolic stability; Cheaper synthesis | HCMV terminase inhibitors [6] |
2-Hydroxy → 2-Methoxy | Loss of tautomerism; Altered H-bonding | Decreased antiviral potency [4] |
The scaffold’s versatility is further evidenced in protease inhibitors and anticancer agents, where iodine’s polarizability fine-tunes binding to hydrophobic enzyme pockets. Recent studies highlight its role in allosteric kinase modulators, leveraging the 4,6-dimethyl groups for steric complementarity [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: